molecular formula C12H15F2NO B1418588 N-[(2,4-difluorophenyl)methyl]oxan-4-amine CAS No. 1155634-59-5

N-[(2,4-difluorophenyl)methyl]oxan-4-amine

Cat. No. B1418588
M. Wt: 227.25 g/mol
InChI Key: MSNBJITZKNIOCE-UHFFFAOYSA-N
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Description

“N-[(2,4-difluorophenyl)methyl]oxan-4-amine” is a chemical compound with the CAS Number: 1342026-77-0 . It has a molecular weight of 227.25 .


Physical And Chemical Properties Analysis

“N-[(2,4-difluorophenyl)methyl]oxan-4-amine” is a powder at room temperature .

Scientific Research Applications

1. Synthesis of N-Methyl- and N-Alkylamines

The synthesis and functionalization of amines, including N-methyl- and N-alkylamines, are crucial in academic research and industrial production. These structural motifs are integral in numerous life-science molecules, influencing their activities. Reductive amination processes using earth-abundant metal-based catalysts, like the one described by Senthamarai et al. (2018), are significant for synthesizing a variety of N-methylated and N-alkylated amines, amino acid derivatives, and drug molecules (Senthamarai et al., 2018).

2. Organic Light-Emitting Devices

The novel 2,4-difluorophenyl-functionalized arylamine and its derivatives, like tris(2′,4′-difluorobiphenyl-4-yl)-amine, are used in organic light-emitting devices (OLEDs). Li et al. (2012) demonstrated that such materials could significantly improve the efficiency and luminance of OLEDs due to the electron-withdrawing fluorinated substituents (Li et al., 2012).

3. Amination of Biomass-Based Alcohols

Amines are key intermediates in various industries, and their synthesis often relies on ammonia. Pera‐Titus and Shi (2014) discussed the catalytic amination of biomass-based alcohols, highlighting the importance of this process in creating valuable amines from renewable resources (Pera‐Titus & Shi, 2014).

4. Fluorinated Heterocyclic Compounds

Buscemi et al. (2001) reported on the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles. This study illustrates the role of fluorinated compounds in chemical synthesis, emphasizing the importance of such reactions in the creation of complex molecular structures (Buscemi et al., 2001).

5. Oxidative N-Dealkylation of Amines

Chiavarino et al. (2008) explored the oxidative N-dealkylation of amines by heme enzymes and its models, which has applications in understanding enzyme mechanisms and designing functional models for various biochemical processes (Chiavarino et al., 2008).

Safety And Hazards

The safety information for “N-[(2,4-difluorophenyl)methyl]oxan-4-amine” indicates that it is dangerous . The specific hazard statements and precautionary statements are not provided in the search results.

properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-10-2-1-9(12(14)7-10)8-15-11-3-5-16-6-4-11/h1-2,7,11,15H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNBJITZKNIOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-difluorophenyl)methyl]oxan-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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